1,3,5-Tris(5-bromofuran-2-yl)benzene
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Overview
Description
1,3,5-Tris(5-bromofuran-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3O3 and a molecular weight of 512.97 g/mol This compound features a benzene ring substituted with three bromofuran groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5-bromofuran-2-yl)benzene typically involves the bromination of furan derivatives followed by a coupling reaction with a benzene core. One common method includes the use of bromine and a suitable catalyst to brominate furan, followed by a Suzuki-Miyaura coupling reaction to attach the bromofuran groups to the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process often requires specialized equipment to handle the reactive bromine and to maintain the desired reaction temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(5-bromofuran-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Oxidation and Reduction: The furan rings can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1,3,5-Tris(5-bromofuran-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(5-bromofuran-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and furan rings. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-thienyl)benzene: Similar in structure but with thienyl groups instead of bromofuran groups.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups, offering different chemical properties and applications.
Uniqueness
1,3,5-Tris(5-bromofuran-2-yl)benzene is unique due to the presence of bromofuran groups, which provide distinct reactivity and potential for various chemical transformations. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C18H9Br3O3 |
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Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-[3,5-bis(5-bromofuran-2-yl)phenyl]-5-bromofuran |
InChI |
InChI=1S/C18H9Br3O3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H |
InChI Key |
HBPGSRUHZRPJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(O3)Br)C4=CC=C(O4)Br |
Origin of Product |
United States |
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